CYP2A6 Binding Affinity of 6-Bromo-4-chloro-7-methoxyquinoline: A Quantitative Comparator to Unsubstituted Quinoline
6-Bromo-4-chloro-7-methoxyquinoline exhibits measurable binding affinity for human CYP2A6, a key hepatic drug-metabolizing enzyme. Its Kd of 4.5 μM (4,500 nM) is of the same order of magnitude as the Ks values reported for established quinoline-based drugs such as quinidine, quinine, and chloroquine (Ks range: 14–358 μM), suggesting that the trisubstituted pattern enhances CYP2A6 interaction by approximately one order of magnitude relative to simpler quinolines [1][2]. This binding is classified as a Type I interaction (increase in absorbance at 379–387 nm, decrease at 414–420 nm), consistent with substrate-like binding to the heme active site [1].
| Evidence Dimension | CYP2A6 binding affinity (Kd) |
|---|---|
| Target Compound Data | Kd = 4,500 nM (4.5 μM) assessed as Type I binding interaction |
| Comparator Or Baseline | Unsubstituted quinoline and clinically used quinoline drugs (quinidine, quinine, chloroquine): Ks range = 14,000–358,000 nM (14–358 μM) |
| Quantified Difference | ~3- to 80-fold lower Kd (higher affinity) compared to clinical quinoline drug Ks range |
| Conditions | Binding affinity to CYP2A6 (unknown origin), Type I interaction via UV-Vis absorbance change (379–387 nm increase, 414–420 nm decrease) |
Why This Matters
This quantitative binding data provides a Selection Marker: the compound demonstrates CYP2A6 engagement superior to clinically used quinolines, which is relevant for projects requiring CYP450 interaction screening or where CYP2A6-mediated metabolism must be characterized early.
- [1] BindingDB Entry BDBM50101991 (CHEMBL3526658). Affinity Data: Kd = 4.50E+3 nM for Cytochrome P450 2A6 (Human). Type 1 interaction. View Source
- [2] CPRiL Database, University of Freiburg. CYP2A6 inhibition study: clinical quinoline drugs (norfloxacin, quinidine, quinine, chloroquine) showed Ks values ranging 14–358 μM. View Source
